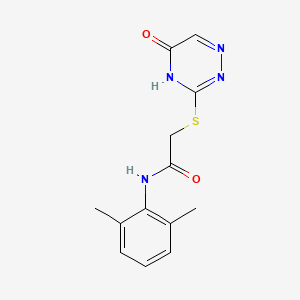
N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is also known as DMPTA and is a member of the 1,2,4-triazine family of compounds.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves the reaction of 2,6-dimethylaniline with carbon disulfide and sodium hydroxide to form 2,6-dimethylphenyl isothiocyanate. This intermediate is then reacted with 5-amino-1,2,4-triazin-3-one in the presence of acetic anhydride to form the desired product.
Starting Materials
2,6-dimethylaniline, carbon disulfide, sodium hydroxide, 5-amino-1,2,4-triazin-3-one, acetic anhydride
Reaction
Step 1: React 2,6-dimethylaniline with carbon disulfide and sodium hydroxide in ethanol to form 2,6-dimethylphenyl isothiocyanate., Step 2: React 2,6-dimethylphenyl isothiocyanate with 5-amino-1,2,4-triazin-3-one in the presence of acetic anhydride to form N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide.
作用机制
The mechanism of action of DMPTA involves the inhibition of various enzymes that are essential for the proper functioning of cells. DMPTA inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the proper functioning of the nervous system in insects.
生化和生理效应
DMPTA has been found to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II. It also inhibits the activity of acetylcholinesterase, leading to the death of insects. DMPTA has been found to be non-toxic to mammals, making it a potential candidate for the development of anticancer drugs and agricultural pesticides.
实验室实验的优点和局限性
DMPTA has several advantages for use in lab experiments. It is easy to synthesize and has been found to be non-toxic to mammals. It exhibits significant anticancer and insecticidal activity, making it a potential candidate for the development of drugs and pesticides. However, DMPTA has some limitations as well. It is not water-soluble, making it difficult to administer in aqueous solutions. It also has limited stability in the presence of light and air, making it difficult to store for extended periods.
未来方向
There are several future directions for the study of DMPTA. One potential direction is the development of DMPTA-based anticancer drugs. DMPTA has been found to exhibit significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new drugs. Another potential direction is the development of DMPTA-based agricultural pesticides. DMPTA has been found to exhibit insecticidal and acaricidal activity against various pests, making it a potential candidate for the development of new pesticides. Finally, the study of the mechanism of action of DMPTA can provide insights into the development of new drugs and pesticides that target specific enzymes involved in cell replication and repair.
科学研究应用
DMPTA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. DMPTA induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
DMPTA has also been investigated for its potential use as an agricultural pesticide. It has been found to exhibit insecticidal and acaricidal activity against various pests, including aphids, spider mites, and whiteflies. DMPTA acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-4-3-5-9(2)12(8)15-11(19)7-20-13-16-10(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJQDMFTFXJRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

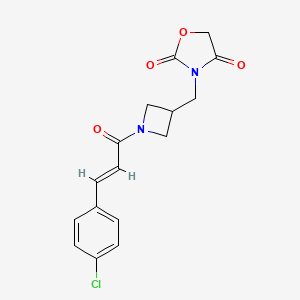
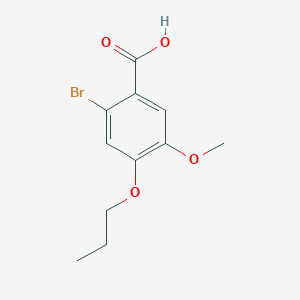
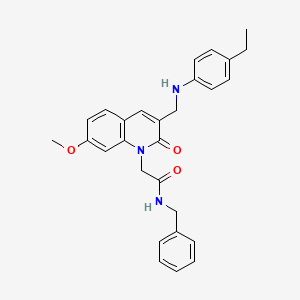
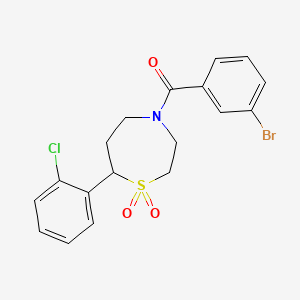
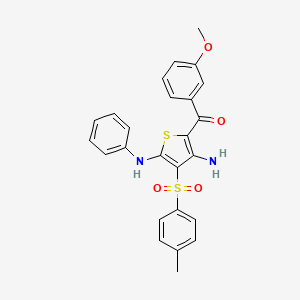
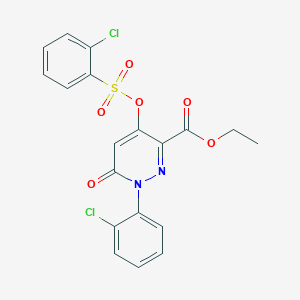
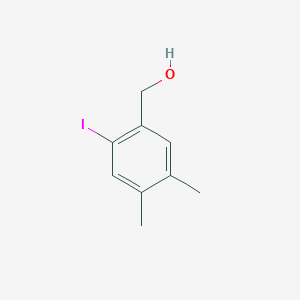
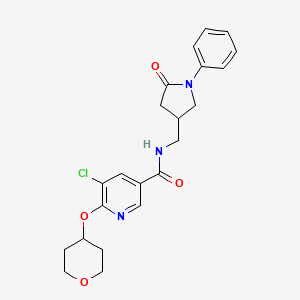
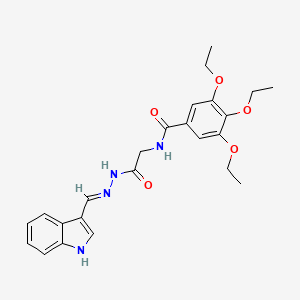
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide](/img/structure/B2899291.png)
![2-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2899292.png)
![N-(3-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899294.png)
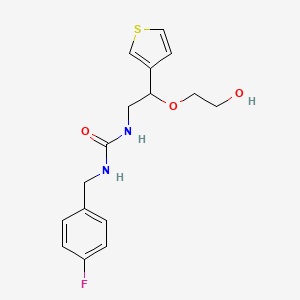
![N-[4-(acetylamino)phenyl]-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide](/img/structure/B2899297.png)